1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane

Description

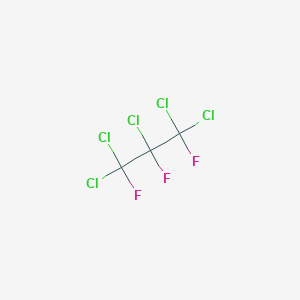

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,3-pentachloro-1,2,3-trifluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl5F3/c4-1(9,2(5,6)10)3(7,8)11 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVFMHLKEVWYPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)(C(F)(Cl)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl5F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503091 | |

| Record name | 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1652-74-0 | |

| Record name | 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Mechanistic Considerations

Pioneering Synthetic Routes

The earliest approaches to synthesizing complex chlorofluorocarbons relied on fundamental halogenation and fluorination reactions, often involving harsh conditions and potent reagents. These methods formed the bedrock of halocarbon chemistry.

Halogenation Reaction Methodologies

The synthesis of highly chlorinated alkanes traditionally involves free-radical substitution reactions. steemit.com For a propane (B168953) backbone, this would typically start with a less halogenated precursor. The process is initiated by the homolytic cleavage of a halogen molecule, such as chlorine (Cl₂), using ultraviolet (UV) light. studymind.co.uk This initiation step generates highly reactive chlorine free radicals (Cl•).

The propagation phase consists of a chain reaction where a chlorine radical abstracts a hydrogen atom from the alkane, creating an alkyl radical. This radical then reacts with another chlorine molecule to form the chlorinated product and a new chlorine radical, which continues the chain. studymind.co.uksavemyexams.com By controlling the reaction conditions and reactant ratios, multiple hydrogen atoms can be progressively replaced with chlorine atoms to achieve a pentachloro-substituted propane structure.

Free-Radical Chlorination Mechanism

| Step | Description | Example Reaction |

|---|---|---|

| Initiation | UV light supplies the energy to break the Cl-Cl bond, forming two chlorine radicals. | Cl₂ + UV light → 2 Cl• |

| Propagation | A chlorine radical reacts with the alkane, which then reacts with Cl₂ to form the product and regenerate the chlorine radical. | R-H + Cl• → R• + HClR• + Cl₂ → R-Cl + Cl• |

| Termination | The reaction stops when two radicals combine. | Cl• + Cl• → Cl₂R• + Cl• → R-ClR• + R• → R-R |

Fluorination Procedures

The introduction of fluorine atoms into a highly chlorinated molecule is most classically achieved through halogen exchange reactions. The Swarts reaction, a cornerstone of early fluorocarbon synthesis, involves treating a chlorinated organic compound with a metallic fluoride (B91410), typically antimony trifluoride (SbF₃) or antimony pentafluoride (SbF₅). For more robust exchanges, a catalyst such as antimony pentachloride (SbCl₅) is used in conjunction with anhydrous hydrogen fluoride (HF). wikipedia.orgvedantu.com

In this process, a precursor like octachloropropane would be reacted with HF in the presence of an antimony halide catalyst. The catalyst facilitates the replacement of chlorine atoms with fluorine. google.com The extent of fluorination can be controlled by adjusting reaction conditions such as temperature, pressure, and the ratio of HF to the substrate, allowing for the synthesis of specific chlorofluoropropane isomers. google.com This method is effective but often requires high temperatures and pressures and involves corrosive and toxic reagents.

Advanced Synthetic Approaches

Modern synthetic chemistry has moved towards developing more efficient, selective, and environmentally benign methods for creating halogenated compounds. These advanced approaches often rely on sophisticated catalytic systems and the principles of green chemistry.

Catalytic Synthesis Protocols

Contemporary research has focused on developing catalysts that offer improved performance and safety profiles compared to traditional antimony-based systems.

Titanium-Based Catalysts : To circumvent the corrosion and toxicity issues associated with antimony catalysts, titanium-based catalysts have been developed for liquid-phase fluorination reactions. google.com For example, the reaction of 1,1,1,3,3-pentachloropropane (B1622584) with hydrogen fluoride can be catalyzed by a titanium compound, offering a less corrosive alternative for producing fluorinated propanes. google.com

Titanocene (B72419) Catalysts : More advanced catalytic systems involve titanocene dihalides, which, in conjunction with a trialkyl aluminum co-catalyst, can facilitate halogen exchange reactions under mild conditions. organic-chemistry.org This method allows for the selective activation of C-F bonds to be exchanged for other halogens, but the reverse reaction (C-Cl to C-F) is also a key area of catalytic development. organic-chemistry.org

Photoredox Catalysis : A cutting-edge approach involves the use of photoredox catalysts, which can activate substrates using visible light. nsf.gov This energy-efficient method can generate radical intermediates under exceptionally mild conditions, which can then be trapped by a fluorine source. This technique offers a pathway to fluorinated molecules that avoids harsh reagents and high temperatures. researchgate.net

Copper-Based Catalysts : For the formation of polychlorinated precursors, copper-based catalysts such as cuprous chloride have been employed. These catalysts are effective in promoting the radical addition of compounds like carbon tetrachloride to olefins, a key step in building the carbon backbone of compounds like pentachloropropane. researchgate.netgoogle.com

Comparison of Catalytic Fluorination Methods

| Catalyst System | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Antimony Halides | SbCl₅ / HF | Well-established, effective for bulk production. | Highly toxic and corrosive, harsh conditions. google.com |

| Titanium-Based | Ti(IV) Halides / HF | Reduced corrosion, lower toxicity. google.com | May require specific liquid-phase conditions. |

| Titanocene | Titanocene Dihalide / iBu₃Al | High selectivity, mild conditions. organic-chemistry.org | Requires co-catalyst, may be sensitive to air/moisture. |

| Photoredox | Organic Dye / Light / F- source | Very mild conditions, high functional group tolerance, energy efficient. nsf.gov | May have lower throughput for industrial scale. |

Green Chemistry Principles in Halocarbon Synthesis

The production of halocarbons has been significantly re-evaluated in light of environmental concerns. eos.orgsciencepolicyreview.org The principles of green chemistry aim to reduce the environmental impact of chemical manufacturing by designing safer and more efficient processes. epa.govwjarr.com

Key green chemistry principles applicable to the synthesis of 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane include:

Waste Prevention : Designing syntheses to minimize the production of byproducts. This can be achieved by using highly selective catalysts that maximize the conversion of reactants to the desired product. epa.gov

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. Catalytic routes are often superior to stoichiometric reactions in this regard. researchgate.net

Use of Safer Solvents and Auxiliaries : Avoiding the use of volatile and toxic organic solvents. Research into solvent-free reactions or the use of safer alternatives like supercritical fluids is a key area of green chemistry.

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible. Photochemical and electrochemical methods can significantly reduce the energy consumption associated with high-temperature processes. wjarr.comresearchgate.net

Catalysis : Using catalytic reagents in preference to stoichiometric reagents. Catalysts are used in small amounts and can often be recycled, reducing waste and cost. epa.gov

Reaction Mechanisms in Formation and Derivatization

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product distribution.

The formation of this compound via the pioneering routes involves two primary mechanisms. The initial chlorination of a hydrocarbon precursor proceeds through a free-radical chain reaction , as detailed in section 2.1.1. steemit.comstudymind.co.uk This mechanism is characterized by its sensitivity to initiators like UV light and the potential for producing a mixture of isomers and over-halogenated products.

The subsequent fluorination via halogen exchange with an antimony catalyst involves a Lewis acid-catalyzed mechanism. The antimony pentachloride (SbCl₅) activates the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack by a fluoride ion, which is delivered from HF via an antimony chlorofluoride intermediate. google.com The reaction likely proceeds through a transition state with significant carbocationic character, where the C-Cl bond is breaking as the new C-F bond is forming. The stability of this intermediate influences the regioselectivity of the fluorination.

Derivatization of the final product would be challenging due to its chemical inertness, a characteristic feature of many CFCs. studymind.co.uk The carbon backbone is sterically shielded by the bulky chlorine and fluorine atoms. While the C-Cl bonds are weaker than the C-F bonds, any nucleophilic substitution reactions would be slow and require forcing conditions. The most likely reactive pathway under intense energy input, such as in the upper atmosphere, would be the homolytic cleavage of a C-Cl bond by UV radiation, forming a radical species. savemyexams.comvedantu.combritannica.com This photo-dissociation is the key mechanism by which CFCs contribute to ozone depletion. libretexts.org

Radical-Mediated Pathways

Radical reactions, particularly free-radical halogenation, offer a potential route to this compound. These reactions typically proceed via a three-step mechanism: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a halogen-halogen bond, typically induced by ultraviolet (UV) light or heat, to generate two halogen radicals. For instance, the dissociation of chlorine gas (Cl₂) into two chlorine radicals (Cl•).

Propagation: The halogen radical then abstracts a hydrogen atom from a suitable trifluoropropane precursor, such as 1,2,3-trifluoropropane, to form a trifluoropropyl radical. This radical then reacts with a chlorinating agent to yield a chlorinated trifluoropropane and a new chlorine radical, which continues the chain reaction. The position of chlorination is influenced by the stability of the resulting radical.

Termination: The chain reaction is terminated by the combination of any two radicals.

A plausible radical-mediated pathway for the synthesis of this compound could involve the controlled free-radical chlorination of a partially chlorinated or fluorinated propane. For example, starting with 1,2,3-trifluoropropane, successive chlorination steps could lead to the desired product. However, controlling the degree and regioselectivity of chlorination can be challenging, often resulting in a mixture of isomers.

Another potential radical pathway is the addition of a chlorinating agent across the double bond of a suitable trifluoropropene. For instance, the radical addition of chlorine to a trifluoropropene isomer could yield the desired pentachloro-trifluoropropane skeleton. The reaction conditions, including the choice of initiator and solvent, would be critical in directing the reaction towards the desired product.

| Starting Material | Reagents | Conditions | Potential Intermediates/Products |

| 1,2,3-Trifluoropropane | Cl₂, UV light or heat | Gas or liquid phase | Mixture of mono-, di-, tri-, tetra-, and pentachlorinated trifluoropropanes |

| A trifluoropropene isomer | Radical initiator, CCl₄ or other chlorine source | Varies | Dichlorotrifluoropropyl radical, leading to various chlorinated propanes |

Electrophilic and Nucleophilic Additions/Substitutions

Electrophilic and nucleophilic reactions provide alternative and potentially more selective pathways for the synthesis of this compound.

Electrophilic Addition: This approach could involve the reaction of a trifluoropropene with an electrophilic chlorinating agent. The mechanism would proceed through the formation of a carbocation intermediate, followed by the attack of a chloride ion. The regioselectivity of the addition would be governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. However, the presence of electron-withdrawing fluorine atoms can influence the stability of the carbocation and thus the outcome of the reaction.

A potential electrophilic addition route could be the reaction of an appropriate trifluoropropene with chlorine (Cl₂) or hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.

| Substrate | Electrophile | Catalyst (if any) | Expected Intermediate |

| Trifluoropropene isomer | Cl₂ | Lewis Acid (e.g., FeCl₃) | Chloronium ion or carbocation |

| Trifluoropropene isomer | HCl | - | Carbocation |

Nucleophilic Substitution/Addition: Nucleophilic reactions could be employed by starting with a polychlorinated propane or propene and introducing fluorine atoms via nucleophilic substitution. For example, reacting a pentachloropropane with a fluoride source like hydrogen fluoride (HF) or a metal fluoride could lead to the exchange of chlorine atoms for fluorine. The reaction conditions, such as temperature and the nature of the catalyst, would be crucial in controlling the extent of fluorination.

Alternatively, a nucleophilic addition to a chlorinated and fluorinated propene could be envisioned. The electron-withdrawing nature of the halogen atoms can make the double bond susceptible to attack by a nucleophile.

Purification and Isolation Techniques in Synthetic Processes

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. Given the likely presence of isomers and unreacted starting materials, a combination of techniques is often necessary.

Distillation: Fractional distillation is a primary method for separating compounds with different boiling points. Due to the presence of multiple halogen atoms, this compound is expected to have a relatively high boiling point compared to less halogenated byproducts. Careful control of the distillation column's temperature and pressure would be essential for effective separation.

Chromatography: Adsorption chromatography, such as column chromatography, can be a highly effective technique for separating isomers. A stationary phase like silica (B1680970) gel or alumina (B75360) could be used, with a suitable eluent system to separate the desired product from impurities based on their different polarities. Gas chromatography (GC) is another powerful tool, not only for analysis but also for preparative-scale purification of volatile compounds.

Extraction: Liquid-liquid extraction can be used as an initial purification step to remove certain impurities. For instance, washing the crude product with water could remove any water-soluble byproducts or catalysts.

The choice of purification method will depend on the specific impurities present in the crude product and the desired level of purity. A multi-step purification protocol is often required for achieving high-purity this compound.

| Technique | Principle of Separation | Applicability for this compound |

| Fractional Distillation | Differences in boiling points | Separation from starting materials and less halogenated byproducts. |

| Column Chromatography | Differential adsorption to a stationary phase | Separation of isomers and polar impurities. |

| Gas Chromatography (GC) | Partitioning between a stationary and mobile phase | High-resolution separation and analysis; preparative GC for small quantities. |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Removal of water-soluble impurities and catalysts. |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. For fluorinated compounds, both ¹⁹F and ¹³C NMR are particularly insightful.

¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of fluorine atoms. In the proposed structure of 1,1,2,3,3-pentachloro-1,2,3-trifluoropropane, there are three distinct fluorine environments, which would theoretically lead to three separate resonances in the ¹⁹F NMR spectrum.

The fluorine atom at the C-1 position (-CClF-)

The fluorine atom at the C-2 position (-CClF-)

The fluorine atom at the C-3 position (-CClF-)

The chemical shifts of these signals would be influenced by the electronegativity of the adjacent chlorine and carbon atoms. Furthermore, spin-spin coupling between the non-equivalent fluorine nuclei would result in complex splitting patterns. For instance, the fluorine at C-2 would be expected to couple with the fluorines at C-1 and C-3, leading to a doublet of doublets, assuming significantly different coupling constants (J-coupling). The terminal fluorine atoms would likely appear as doublets. The magnitude of these ³J(F-F) coupling constants provides valuable information about the dihedral angles between the coupled nuclei.

Table 1: Predicted ¹⁹F NMR Spectral Characteristics

| Position | Predicted Chemical Shift Range (ppm vs. CFCl₃) | Predicted Multiplicity |

|---|---|---|

| F at C-1 | Data not available | Doublet |

| F at C-2 | Data not available | Doublet of Doublets |

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, three distinct signals would be expected, corresponding to the three carbon atoms of the propane (B168953) chain.

Each carbon signal would be split into a doublet due to one-bond coupling (¹J(C-F)) with the directly attached fluorine atom. The magnitude of this coupling is typically large (in the range of 200-350 Hz) and is a definitive indicator of a C-F bond. The chemical shifts would be significantly influenced by the number of attached electronegative halogen atoms (Cl and F).

Table 2: Predicted ¹³C NMR Spectral Characteristics

| Position | Predicted Chemical Shift Range (ppm vs. TMS) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 | Data not available | Doublet |

| C-2 | Data not available | Doublet |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. For this compound, the molecular ion peak [C₃Cl₅F₃]⁺ would be expected. Due to the presence of multiple chlorine atoms, this peak would be accompanied by a characteristic isotopic pattern arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for halogenated alkanes involve the cleavage of carbon-carbon bonds and the loss of halogen atoms or radicals. Key fragment ions would likely include:

Loss of a chlorine radical: [C₃Cl₄F₃]⁺

Loss of a fluorine radical: [C₃Cl₅F₂]⁺

Cleavage of the C-C bond, leading to fragments such as [C₂Cl₃F₂]⁺ and [CCl₂F]⁺.

The relative abundance of these fragment ions helps in piecing together the molecular structure.

Table 3: Predicted Key EI-MS Fragments

| m/z (Mass-to-Charge Ratio) | Predicted Ion Fragment |

|---|---|

| 268 (isotope cluster) | [C₃Cl₅F₃]⁺ (Molecular Ion) |

| 233 (isotope cluster) | [C₃Cl₄F₃]⁺ |

| 183 (isotope cluster) | [C₂Cl₃F₂]⁺ |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments. For a compound with the formula C₃Cl₅F₃, HRMS could distinguish its exact mass (e.g., 267.8395 for ¹²C₃³⁵Cl₅¹⁹F₃) from other combinations of atoms that might have the same nominal mass, thus confirming the elemental composition. chemsrc.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds (stretching, bending, etc.).

For this compound, the spectra would be dominated by absorptions corresponding to C-F and C-Cl bond stretching.

C-F Stretching: Strong absorption bands are typically observed in the IR spectrum in the region of 1000-1400 cm⁻¹. The exact frequencies would be sensitive to the presence of other halogens on the same carbon atom.

C-Cl Stretching: These vibrations give rise to strong to medium absorptions in the 600-800 cm⁻¹ region.

C-C Stretching: These bands are generally weaker and appear in the fingerprint region of the spectrum.

Raman spectroscopy is particularly useful for identifying symmetric vibrations and bonds involving non-polar groups, which may be weak or absent in the IR spectrum, thus providing complementary data for a full structural assignment.

Table 4: Predicted Vibrational Spectroscopy Bands

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-F Stretch | 1000 - 1400 | Strong | Medium-Weak |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

Vibrational Band Assignments for Functional Group Identification

No published studies were found that detail the infrared (IR) or Raman spectroscopy of this compound. Consequently, a data table of vibrational frequencies and their corresponding functional group assignments (such as C-Cl, C-F, and C-C stretching and bending modes) could not be compiled. This information is crucial for confirming the presence of specific chemical bonds and understanding the molecule's vibrational framework.

Conformational Insights from Vibrational Spectra

The study of how vibrational spectra change with temperature or solvent can provide valuable insights into the different spatial arrangements, or conformations, a molecule can adopt. Without experimental vibrational spectra, no analysis of the conformational isomers of this compound can be conducted. Research into the conformational preferences of halogenated propanes exists, but specific data for this compound is absent.

X-ray Crystallography (if crystalline form exists)

Elucidation of Molecular Geometry and Bond Parameters

X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths and angles. The search for a crystal structure of this compound in crystallographic databases yielded no results. This indicates that either the compound has not been successfully crystallized and analyzed, or the data has not been made publicly available. Therefore, a detailed table of bond parameters and a discussion of the molecule's geometry based on X-ray diffraction data cannot be provided.

Chemical Reactivity and Transformation Mechanisms

Thermal Decomposition and Pyrolysis Studies

Specific experimental studies on the thermal decomposition and pyrolysis of 1,1,2,3,3-pentachloro-1,2,3-trifluoropropane are not extensively documented in publicly accessible scientific literature. However, the thermal behavior of halogenated alkanes is generally characterized by the cleavage of the weakest carbon-halogen or carbon-carbon bonds at elevated temperatures.

In the absence of direct experimental data, the thermal degradation of this compound is anticipated to proceed through radical chain mechanisms. The initiation step would likely involve the homolytic cleavage of a C-Cl bond, which is typically weaker than a C-F or C-C bond, to form a pentachloro-trifluoropropyl radical and a chlorine radical.

Subsequent propagation steps could involve hydrogen abstraction (if hydrogen-containing species are present), elimination of a halogen atom to form an alkene, or fragmentation of the carbon skeleton. Termination of the radical chains would occur through the recombination of various radical species.

Based on the predicted degradation pathways, a variety of intermediate species could be formed during the thermal decomposition of this compound. These would primarily be radical species and smaller, unsaturated halogenated molecules.

Table 1: Potential Intermediate Species in the Thermal Decomposition of this compound

| Type of Species | Potential Examples |

| Radical Species | C₃Cl₄F₃•, Cl• |

| Unsaturated Compounds | C₃Cl₄F₂ (chlorofluoropropenes) |

| Smaller Halocarbons | C₂ClₓFᵧ, CClₓFᵧ |

Photochemical Reactivity

The photochemical reactivity of this compound, particularly in the atmosphere, is a critical aspect of its environmental fate. Halogenated alkanes are known to undergo photolysis when exposed to ultraviolet (UV) radiation.

The primary photolytic degradation pathway for this compound is expected to be the cleavage of a carbon-chlorine bond upon absorption of a UV photon. This process, known as photolysis, would generate a radical and a chlorine atom. The energy required for this bond cleavage corresponds to the UV-C and UV-B regions of the electromagnetic spectrum.

The photolytically generated chlorine atom is a highly reactive species that can initiate a series of chain reactions in the atmosphere. These reactions are of significant environmental concern due to their potential to catalytically destroy ozone molecules in the stratosphere.

The propagation steps would involve the reaction of the chlorine radical with ozone (O₃) to form chlorine monoxide (ClO) and oxygen (O₂). The ClO radical can then react with an oxygen atom to regenerate a chlorine radical, which can then destroy another ozone molecule.

Reaction with Common Chemical Species

The reactivity of this compound with common atmospheric chemical species, such as hydroxyl radicals (•OH) and ozone (O₃), is a key determinant of its atmospheric lifetime.

Due to the absence of C-H bonds, the reactivity of this compound with hydroxyl radicals, a primary atmospheric oxidant, is expected to be very low. The reaction rates of •OH with fully halogenated alkanes are generally negligible.

Similarly, its reaction with ozone is not considered a significant degradation pathway in the troposphere. The primary atmospheric sink for this compound is therefore expected to be stratospheric photolysis.

Hydrolytic Stability and Mechanisms

Reactions with Oxidants and Reductants

Specific studies detailing the reactions of this compound with various oxidants and reductants are scarce. General principles of organic chemistry suggest that the high degree of halogenation would render the propane (B168953) backbone relatively inert towards many common oxidizing agents.

Conversely, reactions with reducing agents could potentially lead to dehalogenation. While specific examples for this compound are not documented, research on other polychlorinated alkanes has demonstrated that reductive dehalogenation can occur, often mediated by specific catalysts or reactive metals.

Derivatization and Further Synthetic Utility

The potential for this compound to serve as a precursor in organic synthesis is an area of interest, although direct applications are not widely reported.

Conversion to Other Halogenated Compounds

The transformation of this compound into other halogenated compounds is a plausible synthetic pathway. One common reaction for similar polychlorinated alkanes is dehydrochlorination, which involves the removal of a hydrogen and a chlorine atom to form an alkene. For instance, the dehydrochlorination of the related compound 1,1,1,3,3-pentachloropropane (B1622584) has been studied and shown to yield tetrachloropropene isomers. bit.edu.cnresearchgate.net This suggests that under suitable basic conditions, this compound could potentially be converted to chlorotrifluoropropene isomers.

Another potential transformation is hydrofluorination, where chlorine atoms are replaced by fluorine atoms. This process is typically carried out using hydrogen fluoride (B91410) under catalytic conditions and is a common method for synthesizing hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). While no specific examples for this compound are available, the general methodology is well-established for other polychlorinated propanes.

Role in Complex Organic Synthesis

Currently, there is a lack of documented evidence for the direct application of this compound as a building block in complex organic synthesis. Its utility would likely depend on the development of selective dehalogenation or functionalization reactions that can overcome the compound's inherent stability.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Detailed quantum chemical calculations concerning the electronic structure of 1,1,2,3,3-pentachloro-1,2,3-trifluoropropane are not extensively documented in peer-reviewed literature. While a computational study has reported a calculated radiative efficiency for this compound, specific analyses of its molecular orbitals or electrostatic potential surface are not provided. epa.gov

Molecular Orbital Analysis

There are no specific studies available that detail the molecular orbital analysis of this compound. Such an analysis would typically involve the calculation and description of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding the compound's reactivity. The energy gap between HOMO and LUMO is a critical parameter for assessing its kinetic stability. However, these specific data points have not been published.

Electrostatic Potential Surface Analysis

An analysis of the electrostatic potential surface for this compound has not been found in the surveyed scientific literature. This type of analysis is crucial for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps to predict its behavior in intermolecular interactions and chemical reactions.

Conformational Analysis and Energy Landscapes

There is a lack of published research on the conformational analysis and potential energy landscapes of this compound. Such studies are essential for understanding the three-dimensional structure and flexibility of the molecule.

Global Minima and Transition States

Information regarding the global minima and transition states for the various possible conformers of this compound is not available. Identifying these stationary points on the potential energy surface is a primary objective of conformational analysis, as it reveals the most stable arrangements of the atoms and the energy required to interconvert between them.

Barrier Heights for Rotational Isomerism

Due to the absence of conformational studies, the barrier heights for rotational isomerism around the C-C bonds of this compound have not been determined. These energy barriers are key to understanding the dynamics of the molecule and the relative populations of its different conformers at various temperatures.

Reaction Pathway Modeling

No specific studies involving the modeling of reaction pathways for this compound were identified. Such modeling would be valuable for predicting its degradation products, reaction kinetics, and potential environmental fate.

Transition State Characterization for Elementary Steps

These calculations, often employing Density Functional Theory (DFT) or higher-level ab initio methods, are used to locate and characterize the geometry of the transition state. The nature of the transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. Such studies would provide valuable information on reaction barriers and the feasibility of different reaction pathways, such as dehalogenation or rearrangement reactions.

Kinetic and Thermodynamic Aspects of Reactivity

Computational methods are also employed to determine the kinetic and thermodynamic parameters that govern the reactivity of this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine key thermodynamic quantities such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction. These values indicate whether a reaction is energetically favorable and to what extent it will proceed.

Kinetic parameters, such as the activation energy (Ea), can be derived from the energy difference between the reactants and the transition state. This information is essential for predicting reaction rates and understanding how factors like temperature and pressure influence the reaction kinetics. While specific thermodynamic and kinetic data from computational studies on this compound are not detailed in the available literature, the methodologies for obtaining such data are well-established in computational chemistry.

Spectroscopic Parameter Prediction

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules like this compound.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT, can be used to predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F. worktribe.com The accuracy of these predictions has significantly improved with the development of new functionals and basis sets. github.io For fluorinated compounds, ¹⁹F NMR is particularly informative. rsc.org

The prediction of NMR chemical shifts typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. nsf.gov While specific predicted NMR data for this compound is not available in the surveyed literature, the following table illustrates the type of data that would be generated in such a study.

Table 1: Illustrative Predicted NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| F (on C1) | Data not available |

| F (on C2) | Data not available |

Note: This table is for illustrative purposes only, as specific computational data for this compound was not found in the reviewed literature.

Vibrational Frequency Calculations for IR/Raman Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. uni-siegen.de Computational methods can calculate the vibrational frequencies and their corresponding intensities in the IR and Raman spectra. rsc.orgcardiff.ac.uk These calculations are typically performed after a geometry optimization and involve the computation of the second derivatives of the energy with respect to the atomic coordinates. esisresearch.org

The calculated vibrational frequencies can be used to assign the experimentally observed bands to specific vibrational modes of the molecule. conicet.gov.ar This can be particularly useful for complex molecules where the experimental spectra may be difficult to interpret. While specific calculated vibrational frequencies for this compound are not present in the public domain, the table below exemplifies the expected output from such a computational study.

Table 2: Illustrative Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| C-Cl Stretch | Data not available | Data not available | Data not available |

| C-F Stretch | Data not available | Data not available | Data not available |

| C-C Stretch | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only, as specific computational data for this compound was not found in the reviewed literature.

Environmental Distribution, Fate, and Abiotic Degradation

Atmospheric Transport and Global Distribution Models

There is a significant lack of specific studies modeling the atmospheric transport and global distribution of 1,1,2,3,3-pentachloro-1,2,3-trifluoropropane. However, based on the general behavior of other volatile halogenated compounds, it is anticipated that if released into the atmosphere, this compound could undergo long-range transport. The extent of this transport would be contingent on its atmospheric lifetime. Without data on its atmospheric lifetime, it is challenging to predict its potential for global distribution and accumulation in remote regions.

Atmospheric Degradation Mechanisms

The primary sinks for many organic compounds in the atmosphere involve reactions with naturally occurring oxidants and photodissociation. For this compound, these processes are expected to be the dominant degradation pathways.

The reaction with hydroxyl radicals (•OH) is a principal degradation mechanism for a vast array of organic compounds in the troposphere. The rate of this reaction is a critical factor in determining the atmospheric lifetime of a substance. For halogenated alkanes, the presence of hydrogen atoms typically provides a site for •OH attack. However, this compound lacks hydrogen atoms, which significantly reduces its reactivity towards hydroxyl radicals. Compounds without C-H bonds are generally much more persistent in the atmosphere. While specific kinetic data for this reaction are unavailable, it is expected to be very slow.

In certain environments, particularly in the marine boundary layer or in continental areas with significant sources of chlorine precursors, reactions with chlorine atoms (Cl•) can also contribute to the degradation of organic compounds. Similar to hydroxyl radicals, the reactivity of chlorine atoms with saturated halogenated alkanes is generally low in the absence of C-H bonds. Therefore, the atmospheric lifetime of this compound is unlikely to be significantly influenced by this reaction pathway.

For compounds with long tropospheric lifetimes, transport to the stratosphere becomes a more significant fate process. In the stratosphere, they are exposed to higher energy ultraviolet (UV) radiation. Halogenated compounds, particularly those containing chlorine and bromine, can undergo photodissociation, where the absorption of UV photons leads to the cleavage of carbon-halogen bonds. This process releases halogen atoms, which can then participate in catalytic cycles that deplete the ozone layer. While the specific absorption cross-section and quantum yield for the photodissociation of this compound are not documented, its polychlorinated structure suggests a potential for stratospheric degradation via this mechanism if it is sufficiently persistent to reach these altitudes.

Hydrospheric and Lithospheric Interactions

The fate of this compound in aquatic and soil environments is governed by processes such as partitioning, transport, and abiotic degradation. Its relatively high molecular weight and halogen content suggest it would have low water solubility and a tendency to sorb to organic matter in soil and sediment.

In aquatic systems, abiotic degradation processes such as hydrolysis can be a significant removal mechanism for certain halogenated compounds. Hydrolysis involves the reaction of the compound with water, leading to the replacement of a halogen atom with a hydroxyl group. The rate of hydrolysis is highly dependent on the structure of the compound and environmental conditions such as pH and temperature. For polychlorinated alkanes, hydrolysis rates can be very slow under typical environmental conditions. There are no specific experimental data on the hydrolysis of this compound.

Summary of Key Information

Due to the absence of direct research, the environmental behavior of this compound is largely speculative and based on the known properties of similar halogenated compounds. The key takeaways are a likely high persistence in the atmosphere due to the lack of reactive C-H bonds, with potential for long-range transport and eventual stratospheric degradation. In aquatic and terrestrial systems, slow degradation and partitioning to organic matter are anticipated. The following table provides a qualitative summary of the expected environmental fate of this compound.

| Environmental Sphere | Dominant Process | Expected Rate/Significance | Data Availability |

| Atmosphere | Reaction with •OH Radicals | Very Slow | None |

| Reaction with Cl• Atoms | Very Slow | None | |

| Stratospheric Photodissociation | Potentially Significant (if it reaches the stratosphere) | None | |

| Hydrosphere/Lithosphere | Abiotic Degradation (Hydrolysis) | Slow | None |

Further research, including laboratory studies and modeling efforts, is imperative to accurately characterize the environmental risks posed by this compound.

Sorption and Leaching Behavior in Soils

There is a notable lack of specific experimental or modeled data detailing the sorption and leaching characteristics of this compound in soil environments. Key metrics such as the soil organic carbon-water (B12546825) partition coefficient (Koc) and results from column or lysimeter studies are not available in published scientific literature. Consequently, a quantitative assessment of its mobility, potential for groundwater contamination, and persistence in the soil matrix cannot be provided at this time.

Stratospheric Ozone Depletion Potential (ODP) Assessments

Comprehensive assessments of the Stratospheric Ozone Depletion Potential (ODP) for this compound are not present in readily available scientific databases or literature. The ODP is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 serving as the benchmark (ODP of 1.0). For a compound to have a significant ODP, it must be stable enough to reach the stratosphere and contain chlorine or bromine atoms that can be released by photolysis. While this compound contains five chlorine atoms, its atmospheric lifetime and efficiency in releasing these chlorine atoms in the stratosphere have not been quantified.

Mechanistic Understanding of Ozone Interactions

Detailed mechanistic studies on the specific interactions of this compound with ozone molecules in the stratosphere have not been published. The generally understood mechanism for ozone depletion by chlorofluorocarbons (CFCs) involves the photolytic cleavage of carbon-chlorine bonds by high-energy ultraviolet (UV) radiation in the stratosphere. This process releases chlorine radicals (Cl•), which then catalytically destroy ozone molecules through a series of reactions. However, without specific data on the photolysis rates and reaction kinetics of this compound and its degradation products, a specific mechanistic description is not possible.

Modeling Stratospheric Impact

There are no known studies that have specifically modeled the stratospheric impact of this compound. Such models would typically integrate data on the compound's atmospheric lifetime, emission rates, and the ozone-depleting efficiency of its degradation products to simulate its effect on stratospheric ozone concentrations over time. The absence of this fundamental input data precludes any such modeling efforts.

Global Warming Potential (GWP) Attribution

While a complete picture of the Global Warming Potential (GWP) for this compound is unavailable, some initial data on its radiative properties has been calculated.

Radiative Forcing Mechanisms

The primary mechanism by which a compound contributes to global warming is through the absorption of outgoing longwave radiation from the Earth's surface, a property known as radiative forcing. The efficiency with which a molecule absorbs this radiation is a key factor in its GWP. For this compound, a calculated radiative efficiency value is available.

A study estimating the radiative efficiencies of various chemicals reported a value for this compound. wikipedia.org This calculated efficiency provides a foundational piece of data for understanding its potential contribution to radiative forcing.

Interactive Data Table: Radiative Efficiency

| Compound Name | CAS Number | Formula | Calculated Radiative Efficiency (W m⁻² ppb⁻¹) |

| This compound | 1652-74-0 | C₃Cl₅F₃ | 0.433 |

Table 1: Calculated radiative efficiency for this compound. wikipedia.org

Analytical Methodologies for Detection and Quantification

Sample Preparation Techniques for Environmental Matrices

Sample preparation is a critical initial step to isolate and concentrate 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane from complex environmental samples like water, soil, and sediment, thereby minimizing matrix interference and enhancing detection sensitivity. organomation.com

The choice of extraction method depends on the sample matrix. For aqueous samples such as drinking water, groundwater, and surface water, solid-phase extraction (SPE) is a commonly employed technique. chromatographyonline.comitrcweb.org This method involves passing the water sample through a cartridge containing a solid sorbent that retains the target analyte. The analyte is then eluted with a small volume of an appropriate solvent.

For solid matrices like soil and sediment, extraction methods are required to release the compound from the solid particles. organomation.com Common techniques include sonication, pressurized liquid extraction (PLE), and Soxhlet extraction, using suitable organic solvents.

Another established technique for extracting non-polar compounds from aqueous samples is continuous liquid-liquid extraction (LLE). This method involves the continuous mixing of the sample with an immiscible solvent, such as methylene (B1212753) chloride, over an extended period to transfer the analyte into the organic phase. ca.gov

Following extraction, the resulting solvent extract is often too dilute for direct analysis. Therefore, a concentration step is necessary to increase the analyte concentration to a level amenable to instrumental detection. Nitrogen evaporation is a common method where a gentle stream of nitrogen gas is used to evaporate the solvent, leaving behind the concentrated analyte. This is a crucial step for achieving the low detection limits often required for environmental monitoring. organomation.com For instance, in the analysis of similar compounds, the extract is concentrated to a final volume of 1 mL before instrumental analysis. ca.gov

Table 1: Overview of Sample Preparation Techniques

| Technique | Matrix Applicability | Principle | Common Solvents/Sorbents |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water | Analyte partitions from a liquid sample to a solid sorbent. | Polystyrene-divinylbenzene (PSDVB), C18 |

| Continuous Liquid-Liquid Extraction (LLE) | Water | Analyte partitions from an aqueous sample to an immiscible organic solvent. | Methylene chloride |

| Sonication/Pressurized Liquid Extraction | Soil, Sediment | Use of ultrasonic waves or elevated temperature and pressure to enhance extraction efficiency with an organic solvent. | Hexane, Acetone |

| Nitrogen Evaporation | Solvent Extracts | Evaporation of solvent using a gentle stream of nitrogen to concentrate the analyte. | N/A |

Chromatographic Separation Techniques

Chromatography is employed to separate the target analyte from other compounds present in the concentrated extract before detection.

Gas chromatography (GC) is the primary technique for the separation of volatile and semi-volatile halogenated compounds like this compound. ca.govysi.com In GC, the sample extract is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the stationary phase (a coating on the column wall) and the mobile phase (the carrier gas).

While various detectors can be coupled with GC, the most definitive identification and quantification are achieved using a mass spectrometer (MS). ysi.com Other detectors that have been used for halogenated compounds include the Electron Capture Detector (ECD), which is highly sensitive to electrophilic compounds like chlorinated and fluorinated molecules.

The choice of the GC column is critical for achieving good resolution and separation of halogenated compounds from potential interferences. Columns with a stationary phase of 5% diphenyl/95% dimethyl polysiloxane are commonly used for the analysis of a wide range of organic pollutants. For more specific applications, columns with different polarities can be employed to optimize the separation of complex mixtures. The development of more thermally stable and inert columns has improved the analysis of challenging halogenated compounds by reducing peak tailing and improving sensitivity. For example, a 30-meter column with a 0.25 mm internal diameter and a 0.25 µm film thickness is a common configuration. ca.gov

Table 2: Typical Gas Chromatography Parameters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injector Temperature | 200-250 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Separates the components of the sample mixture. |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 40 °C) to a high final temperature (e.g., 300 °C) | Allows for the separation of compounds with a wide range of boiling points. |

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) coupled with GC provides a powerful tool for the definitive identification and quantification of this compound. itrcweb.orgnorden.org After the analytes are separated by the GC column, they enter the MS, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. ca.gov In SIM mode, the instrument is set to detect only a few characteristic ions of the target analyte, which significantly increases sensitivity and reduces the impact of matrix interferences. For qualitative confirmation, the full scan mode can be used to obtain the complete mass spectrum of the compound, which can then be compared to a reference spectrum. Isotope dilution is a robust quantification technique where a known amount of an isotopically labeled analog of the target compound is added to the sample at the beginning of the analytical process. ca.govca.gov This internal standard corrects for any analyte losses during sample preparation and analysis, leading to more accurate and precise results.

Ionization Techniques

The ionization process is a critical step in mass spectrometry that converts neutral analyte molecules into charged ions, which can then be manipulated by electric and magnetic fields. For a volatile, halogenated compound like this compound, electron ionization (EI) is a commonly employed technique.

In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺·). This molecular ion can provide direct information about the molecular weight of the compound. Due to the high energy imparted during EI, the molecular ion is often energetically unstable and undergoes fragmentation. This fragmentation is highly reproducible and results in a characteristic pattern of fragment ions that serves as a "fingerprint" for the compound, enabling its identification.

| Predicted Fragment Ion (m/z) | Possible Structure/Formula | Significance |

|---|---|---|

| 268/270/272... | [C₃Cl₅F₃]⁺· | Molecular ion cluster, confirms molecular weight and elemental composition (presence of 5 Cl atoms). |

| 233/235/237... | [C₃Cl₄F₃]⁺ | Loss of a chlorine radical (·Cl). |

| 198/200/202... | [C₃Cl₃F₃]⁺ | Loss of two chlorine radicals. |

| 169/171... | [C₂Cl₃F₂]⁺ | Cleavage of a C-C bond with loss of CClF. |

| 131/133... | [C₂Cl₂F]⁺ | Further fragmentation. |

| 117/119... | [CCl₂F]⁺ | Fragment containing one carbon atom. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation, a common fragment in fluorinated compounds. |

Tandem Mass Spectrometry (MS/MS) for Confirmatory Analysis

For unambiguous confirmation of the presence of this compound, especially in complex matrices where isobaric interferences may be present, tandem mass spectrometry (MS/MS) is the preferred technique. forensicrti.org In MS/MS, a specific precursor ion (often the molecular ion or a major fragment ion) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting product ions are detected in a second mass analyzer. forensicrti.org This process of monitoring specific precursor-to-product ion transitions provides a high degree of selectivity and sensitivity.

The selection of precursor and product ions is crucial for developing a robust MS/MS method. For this compound, the molecular ion cluster would be an ideal precursor ion. The product ions would result from the loss of neutral fragments such as Cl, HCl, Cl₂, or smaller carbon-halogen fragments.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Purpose |

|---|---|---|---|

| 268 | 233 | Cl | Quantification transition |

| 268 | 198 | 2Cl | Confirmation transition |

| 270 | 235 | Cl | Quantification transition (using a different isotope of the precursor) |

| 270 | 200 | 2Cl | Confirmation transition (using a different isotope of the precursor) |

Calibration and Quantification Strategies

Accurate quantification of this compound relies on the establishment of a reliable relationship between the instrument response and the concentration of the analyte. This is achieved through carefully designed calibration strategies.

Internal and External Standard Methodologies

External Standard Calibration: This is the most straightforward calibration method. It involves creating a series of calibration standards with known concentrations of this compound in a clean solvent. These standards are analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration. The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating from the calibration curve. While simple, this method is susceptible to variations in sample injection volume and matrix effects that can suppress or enhance the instrument response.

Internal Standard Calibration: To overcome the limitations of the external standard method, an internal standard (IS) is often employed. researchgate.net An IS is a compound that is chemically similar to the analyte but not present in the samples. A known amount of the IS is added to all calibration standards and samples. The calibration curve is then constructed by plotting the ratio of the analyte response to the IS response against the analyte concentration. This approach compensates for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification. For the analysis of this compound, a suitable internal standard would be an isotopically labeled version of the analyte (e.g., ¹³C-labeled) or another halogenated alkane with similar chromatographic and mass spectrometric properties that is not expected to be present in the samples.

| Internal Standard | Rationale for Selection | Considerations |

|---|---|---|

| ¹³C₃-1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane | Isotopically labeled analog; ideal choice as it co-elutes and has nearly identical chemical and physical properties. | May not be commercially available and can be expensive to synthesize. |

| 1,2,3,4-Tetrachlorobenzene | A chlorinated hydrocarbon with a different retention time that can be used to monitor for instrument performance and variability. | Does not co-elute and may not fully compensate for matrix effects specific to the analyte. |

| Other polychlorinated or polyfluorinated alkanes | Compounds with similar chemical structures and properties that are not present in the samples. | Requires careful selection to ensure no co-elution with the target analyte or other sample components. |

Limit of Detection and Limit of Quantification Determination

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable precision and accuracy. It is often estimated as the concentration that produces a signal-to-noise ratio of 3:1.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is typically estimated as the concentration that yields a signal-to-noise ratio of 10:1, or it can be determined from the standard deviation of replicate measurements of a low-concentration standard.

The determination of LOD and LOQ for this compound would involve the analysis of a series of low-concentration standards or spiked matrix samples. While specific LOD and LOQ values for this compound are not widely reported, typical values for related polychlorinated alkanes in environmental matrices can provide an estimate of the expected sensitivity.

| Compound Class | Matrix | Analytical Method | Typical LOD | Typical LOQ | Reference |

|---|---|---|---|---|---|

| Short-Chain Chlorinated Paraffins (SCCPs) | Water | GC-ECNI-MS | 0.1 - 1.0 ng/L | 0.3 - 3.0 ng/L | nih.gov |

| Polychlorinated Biphenyls (PCBs) | Water | GC-MS/MS | ~2 µg/L | Not specified | thermofisher.com |

| Polychlorinated Alkanes (PCAs) | Leather | GC-MS | 0.5 mg/kg | 2.5 mg/kg | researchgate.net |

| Chlorinated Hydrocarbons | Sediment | GC-MS | Not specified | 0.1 ng/g | helcom.fi |

Future Directions and Emerging Research Avenues

Integration of Machine Learning in Halocarbon Research

Machine learning (ML) is poised to revolutionize the study of halocarbons by enabling rapid prediction of their properties and potential impacts, which is particularly valuable for lesser-studied compounds like 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane. By training algorithms on large datasets of known chemicals, ML models can forecast the physicochemical and toxicological characteristics of new or data-scarce molecules.

The application of such models to this compound could provide crucial insights into its potential biological activity and environmental persistence. Furthermore, machine learning can accelerate the development of quantitative structure-activity relationships (QSARs) for halogenated alkanes, leading to more accurate predictive toxicology. nih.gov

Table 1: Potential Applications of Machine Learning in this compound Research

| Research Area | Machine Learning Application | Potential Outcome |

|---|---|---|

| Toxicology | Prediction of cardiotoxicity, hepatotoxicity, and genotoxicity using models like HD-GEM. oup.commdpi.com | Rapid assessment of potential health risks without extensive animal testing. |

| Physicochemical Properties | Estimation of boiling point, vapor pressure, and solubility. | Facilitates understanding of its environmental distribution and behavior. |

| Environmental Fate | Modeling of atmospheric lifetime and degradation pathways. | Informs on its potential as a persistent organic pollutant. |

Exploration of Novel Catalytic Dehalogenation Strategies

The presence of five chlorine atoms in this compound makes it a candidate for dehalogenation research, a critical area for the remediation of halogenated pollutants. Catalytic hydrodechlorination (HDC) is a promising technology for the treatment of organic chlorinated wastes, converting them into less harmful substances. semanticscholar.orgmdpi.com

Research in this field is focused on developing highly efficient and selective catalysts. Bimetallic catalysts, such as those combining palladium with nickel or iron supported on silica (B1680970), have shown significant activity in the hydrodechlorination of chlorobenzene. mdpi.com The specific arrangement and interaction of the metals in these catalysts play a crucial role in their performance and resistance to poisoning by HCl, a common byproduct of the reaction. mdpi.com

Future research on this compound could explore its reactivity with various catalytic systems. Understanding the step-wise removal of chlorine atoms and the influence of the fluorine atoms on the molecule's stability and reactivity will be key. The development of catalysts that can selectively cleave C-Cl bonds while leaving C-F bonds intact is a significant challenge and an area of active investigation.

Table 2: Investigated Catalytic Systems for Dehalogenation of Halogenated Hydrocarbons

| Catalyst System | Target Compound(s) | Key Findings | Reference |

|---|---|---|---|

| Palladium on Activated Carbon (Pd/AC) | Aroclor 1232 (a PCB mixture) | High HDC efficiency (99.9%) at mild temperatures (80°C). nih.gov | nih.gov |

| Pd-Ni/SiO2 and Pd-Fe/SiO2 | Chlorobenzene | Pd-Fe catalysts showed higher activity than monometallic Pd, suggesting a cooperative effect. mdpi.com | mdpi.com |

| Amine-functionalized titanocenes | Polychlorinated biphenyls (PCBs) | Active for dechlorination under Schwartz conditions without toxic additives. |

Advanced Environmental Modeling and Prediction

The environmental fate of chlorofluorocarbons (CFCs) and their replacements is of significant concern due to their potential to deplete the ozone layer and contribute to global warming. unep.orgberkeley.edu Although the production of many CFCs has been phased out under the Montreal Protocol, understanding the atmospheric chemistry of existing and newly identified halogenated compounds remains crucial. unep.org

For a compound like this compound, advanced environmental models can predict its atmospheric lifetime, ozone depletion potential (ODP), and global warming potential (GWP). These models incorporate data on reaction rates with atmospheric radicals (such as OH), photolysis cross-sections, and atmospheric transport patterns. nih.govcopernicus.org

The primary atmospheric sink for many hydrochlorofluorocarbons (HCFCs) is reaction with the hydroxyl radical (OH) in the troposphere. nih.gov Three-dimensional global atmospheric models can calculate the chemical destruction rates and thereby estimate the atmospheric lifetime of a compound. For example, the calculated steady-state lifetime of CFC-123 (1,1-dichloro-2,2,2-trifluoroethane) is 1.5 years, significantly shorter than that of CFC-11. nih.gov Similar modeling efforts for this compound would be essential to assess its environmental impact.

Table 3: Key Parameters in Environmental Modeling of Halocarbons

| Parameter | Description | Importance for this compound |

|---|---|---|

| Atmospheric Lifetime | The average time a molecule resides in the atmosphere before being removed. | Determines its potential for long-range transport and global impact. |

| Ozone Depletion Potential (ODP) | A relative measure of a compound's ability to destroy stratospheric ozone. | Assesses its threat to the ozone layer. |

| Global Warming Potential (GWP) | A measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. | Quantifies its contribution to climate change. |

| Reaction Rate with OH Radicals | The speed at which the compound reacts with hydroxyl radicals in the atmosphere. | A primary determinant of its atmospheric lifetime. nih.gov |

Potential as a Chemical Precursor in Novel Synthetic Pathways

Polychlorinated compounds can serve as valuable precursors in the synthesis of fluorinated molecules, which have wide applications in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgcore.ac.uknih.gov The selective replacement of chlorine atoms with fluorine can be a powerful tool for fine-tuning the properties of organic compounds.

The presence of both chlorine and fluorine atoms in this compound offers interesting possibilities for synthetic chemistry. Research could focus on developing methods for the selective activation and substitution of its C-Cl bonds. This could lead to the synthesis of novel, highly functionalized fluorinated propanes that may serve as building blocks for more complex molecules.

Halofluorination, the addition of a halogen and a fluorine atom across a double bond, is a well-established method for synthesizing fluorinated compounds. beilstein-journals.org Research into the reverse process, or the selective dehydrochlorination of a molecule like this compound to create unsaturated intermediates, followed by further functionalization, could be a fruitful area of investigation. The synthesis of alkyl fluorinated compounds with multiple contiguous stereogenic centers is a particularly challenging and important area of modern synthetic chemistry. mdpi.com

Table 4: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C3Cl5F3 |

| Chlorobenzene | C6H5Cl |

| 1,1-dichloro-2,2,2-trifluoroethane (CFC-123) | C2HCl2F3 |

| Trichlorofluoromethane (CFC-11) | CCl3F |

| CFC-13 | CClF3 |

| CFC-112a | C2Cl2F4 |

| CFC-113a | C2Cl3F3 |

| CFC-114a | C2Cl2F4 |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.